2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Epigenetics LSD1/KDM1A inhibition Cancer research

This compound is a uniquely functionalized pyrimidine-acrylonitrile scaffold annotated as an LSD1 (KDM1A) inhibitor in the Therapeutic Target Database. Its sterically hindered 2,2-dimethylpropanoyl group, conjugated enenitrile warhead, and low-basicity pyrimidine core (predicted pKa ~1.25) offer distinct metabolic stability and reactivity profiles not reproducible with simple 2-aminopyrimidine derivatives. Ideal for epigenetic probe discovery, covalent inhibitor design, or heterocycle synthesis via nitrile transformation (amide, tetrazole, amine). Ensure you are sourcing the genuine CAS 1025640-65-6 to maintain target engagement specificity.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1025640-65-6
Cat. No. B2866620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
CAS1025640-65-6
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCC(C)(C)C(=O)C(=CNC1=NC=CC=N1)C#N
InChIInChI=1S/C12H14N4O/c1-12(2,3)10(17)9(7-13)8-16-11-14-5-4-6-15-11/h4-6,8H,1-3H3,(H,14,15,16)/b9-8-
InChIKeyGGINKVJHGLEZTE-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (CAS 1025640-65-6): Baseline Identity and Documented Context


2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (CAS 1025640-65-6; molecular formula C12H14N4O; MW 230.27 g/mol) is a pyrimidine-substituted propenenitrile derivative. Its structure combines a 2,2-dimethylpropanoyl moiety with a pyrimidin-2-ylamino group linked via an α,β-unsaturated nitrile scaffold . The compound is listed in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 18,' associated with Celgene Quanticel Research, and annotated as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Patent literature indicates that pyrimidinyl-amino compounds of this structural class have been investigated for JAK and SYK kinase inhibition [2]; however, no peer-reviewed publication directly profiling this specific compound was identified in the accessible primary literature.

Why 2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile Cannot Be Interchanged with Generic Pyrimidine Intermediates


Substitution with a generic pyrimidine building block or a simple 2-aminopyrimidine derivative is unlikely to recapitulate the specific biological or physicochemical profile of this compound. The molecule possesses three functional elements—a sterically demanding 2,2-dimethylpropanoyl group, a conjugated enenitrile system, and a pyrimidin-2-ylamino moiety—whose spatial and electronic arrangement is unique among commercially available pyrimidine intermediates . Database annotation suggests target engagement with LSD1, an epigenetic enzyme for which inhibitor structure-activity relationships are exquisitely sensitive to substituent topology [1]. Even closely related analogs lacking the gem-dimethyl group or the α,β-unsaturated nitrile would be expected to differ substantially in target residence time, metabolic stability, or selectivity profile, though no published head-to-head data are available to quantify these differences for this exact compound.

2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile: Quantitative Differentiation Evidence Assessment


LSD1 Inhibitor Annotation and Class-Level Context

The Therapeutic Target Database annotates this compound (as 'Pyrimidine derivative 18') as a small-molecule inhibitor of lysine-specific histone demethylase 1 (LSD1) [1]. The patent review from which the compound originates (PMID 27019002) describes LSD1 inhibitors with demonstrated potency in the low nanomolar to micromolar range across multiple chemical series [2]. However, the specific IC50 or Ki value for this exact compound against LSD1 is not publicly disclosed in the TTD entry or in the accessible patent literature. Consequently, no quantitative head-to-head comparison with clinical-stage LSD1 inhibitors (e.g., GSK2879552, ORY-1001, or pulrodemstat/CC-90011) can be performed for this entry.

Epigenetics LSD1/KDM1A inhibition Cancer research

Predicted Physicochemical Properties vs. Common Pyrimidine Intermediates

Predicted properties provide a baseline physicochemical fingerprint . The boiling point (402.4±55.0 °C), density (1.181±0.06 g/cm³), and pKa (1.25±0.10) distinguish this compound from simpler pyrimidine intermediates such as 2-aminopyrimidine (boiling point ~261 °C, pKa ~3.5 [1]). The very low predicted pKa suggests the pyrimidine nitrogen is significantly deactivated toward protonation, which may influence solubility, salt formation, and membrane permeability relative to more basic pyrimidine analogs.

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation: Sterically Hindered 2,2-Dimethylpropanoyl Group

The 2,2-dimethylpropanoyl (pivaloyl-like) substituent introduces substantial steric bulk adjacent to the enenitrile system. This steric shielding is known, from general medicinal chemistry principles, to impede metabolic hydrolysis by esterases and amidases compared to linear or less-branched acyl groups [1]. In the context of pyrimidine-based inhibitors, this feature is absent from common intermediates such as 2-(pyrimidin-2-ylamino)acetic acid derivatives or simple 2-aminopyrimidine conjugates, which typically lack the gem-dimethyl substitution. No experimental metabolic stability data for this specific compound were located in the public domain.

Medicinal chemistry Structure-activity relationships Metabolic stability

Application Scenarios for 2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile Based on Available Evidence


Epigenetic Probe Development and LSD1 Inhibitor SAR Exploration

Given the TTD annotation as an LSD1 inhibitor [1], this compound may serve as a starting point or intermediate for medicinal chemistry programs targeting LSD1/KDM1A. Researchers building structure-activity relationships around pyrimidine-based epigenetic probes should consider this scaffold as a potential core for further functionalization, particularly leveraging the α,β-unsaturated nitrile as a covalent warhead or as a handle for heterocycle synthesis.

Physicochemical Property Benchmarking in Pyrimidine Library Design

The predicted pKa of 1.25 places this compound at the low-basicity extreme of the pyrimidine chemical space. It can be used as a reference standard for calibrating computational pKa prediction models or for developing chromatographic separation methods tailored to weakly basic heterocycles, where standard C18 reverse-phase conditions may require significant pH adjustment.

Synthetic Intermediate for Sterically Hindered Pyrimidine Conjugates

The compound's reactive enenitrile system, combined with the sterically hindered carbonyl, makes it a potential intermediate for synthesizing more complex pyrimidine-containing molecules . The cyano group can be transformed into amides, tetrazoles, or amines, while the intact 2,2-dimethylpropanoyl group provides a metabolically stable anchor point for further elaboration.

Quote Request

Request a Quote for 2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.